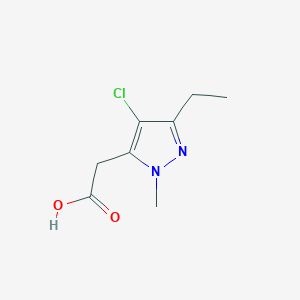![molecular formula C13H13ClF3NO4S B2509795 1-[2-氯-5-(三氟甲基)苯磺酰基]哌啶-4-羧酸 CAS No. 727718-06-1](/img/structure/B2509795.png)
1-[2-氯-5-(三氟甲基)苯磺酰基]哌啶-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C13H13ClF3NO4S and a molecular weight of 371.76 . It is a product offered for research use .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a carboxylic acid group. Additionally, it has a benzenesulfonyl group, which is a benzene ring attached to a sulfonyl group, that is further substituted with a chloro and a trifluoromethyl group .科学研究应用
Agrochemicals
The synthesis and application of trifluoromethylpyridines (TFMP) , including our compound of interest, play a crucial role in the agrochemical industry. TFMP derivatives are primarily used for crop protection against pests. Notably, fluazifop-butyl , the first TFMP derivative introduced to the market, has paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds exhibit unique biological activities due to the combination of the fluorine atom’s physicochemical properties and the pyridine moiety .
Pharmaceuticals
Several TFMP derivatives find applications in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are currently undergoing clinical trials. The distinctive properties of TFMP, arising from its fluorine content and pyridine structure, contribute to its therapeutic potential .
Vapor-Phase Reactions
TFMP compounds are also relevant in vapor-phase reactions. Their unique chemical properties make them valuable intermediates in various synthetic pathways. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) can be obtained efficiently via a simple one-step reaction, making it an attractive building block for further transformations .
Suzuki-Miyaura Coupling
1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid can serve as a reactant for the synthesis of aryl- and heteroarylfurocoumarins via Suzuki-Miyaura coupling reactions. This versatile transformation allows the construction of complex molecular architectures .
Functional Materials
The trifluoromethyl group in TFMP derivatives contributes to their unique properties. Researchers explore their use in functional materials, such as sensors, catalysts, and optoelectronic devices. The combination of fluorine substitution and pyridine motifs opens up exciting possibilities for material science .
Anti-Cancer Agents
While not yet fully explored, the trifluoromethylpyridine scaffold holds promise as a platform for developing novel anti-cancer agents. Researchers investigate its potential by modifying the substituents and evaluating biological activity .
Organic Synthesis
Beyond specific applications, TFMP derivatives find utility in organic synthesis. Their stability, reactivity, and unique electronic properties make them valuable tools for constructing complex molecules and functionalizing organic frameworks .
Biological Studies
Researchers study the interactions of TFMP derivatives with biological systems. Understanding their mode of action, metabolic pathways, and potential toxicity is essential for optimizing their applications in medicine and agriculture .
安全和危害
While specific safety data for this compound is not available, compounds containing a sulfonyl chloride group, like “1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid”, are typically corrosive and can cause severe skin burns and eye damage . Proper safety measures should be taken when handling this compound, including the use of personal protective equipment .
属性
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO4S/c14-10-2-1-9(13(15,16)17)7-11(10)23(21,22)18-5-3-8(4-6-18)12(19)20/h1-2,7-8H,3-6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHMAMYBIAAUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

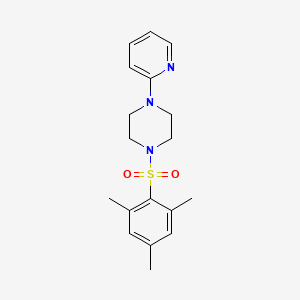

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2509715.png)
![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509716.png)
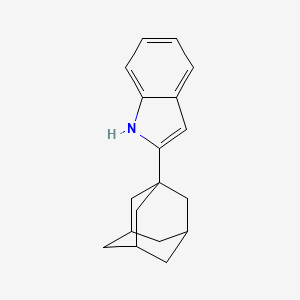
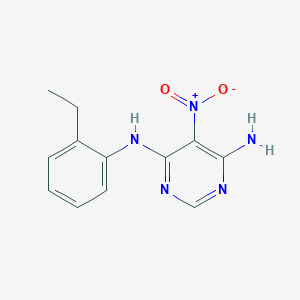
![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2509722.png)
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2509723.png)
![N-[(2-chlorophenyl)(cyano)methyl]-2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetamide](/img/structure/B2509725.png)
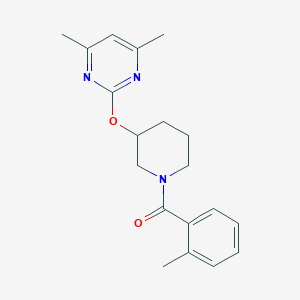
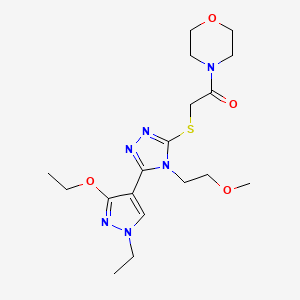
![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2509731.png)
